molecular formula C9H12ClN3 B1307259 1-(5-Chloropyridin-2-yl)piperazine CAS No. 87394-65-8

1-(5-Chloropyridin-2-yl)piperazine

Cat. No. B1307259
CAS RN: 87394-65-8
M. Wt: 197.66 g/mol
InChI Key: ZTLOZFLZBKZABP-UHFFFAOYSA-N
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Patent
US06013654

Procedure details

Following the general procedure of Example 33, Step 1, and making noncritical variations, 2,5-dichloropyridine (Aldrich; 5.10 g), piperazine (14.8 g), water (50 mL), and N,N-dimethylacetamide (2 mL) give 3.42 g of 1-(5-chloropyridin-2-yl)piperazine; mp 92-107° C.; IR 1480, 1244, 1390, 1589, 815 cm-1 ; 1H NMR (CDCl3) δ 2.98, 3.47, 6.58, 7.42, 8.11.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][N:3]=1.[NH:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1.O>CN(C)C(=O)C>[Cl:8][C:5]1[CH:6]=[CH:7][C:2]([N:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)=[N:3][CH:4]=1

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)Cl
Step Two
Name
Quantity
14.8 g
Type
reactant
Smiles
N1CCNCC1
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C(C)=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=NC1)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.42 g
YIELD: CALCULATEDPERCENTYIELD 50.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.